REACTION_CXSMILES
|
[O:1]1[CH2:4][C:3](=[CH:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:2]1.[NH3:11]>C(O)C>[NH2:11][C:3]1([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:4][O:1][CH2:2]1
|
Name
|
|
Quantity
|
781 g
|
Type
|
reactant
|
Smiles
|
O1CC(C1)=CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
8.24 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(COC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |